2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

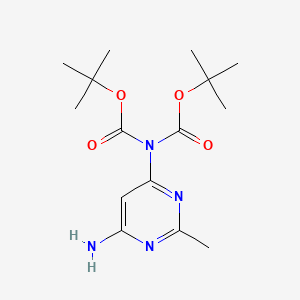

“2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile” is a chemical compound with the molecular formula C6H8F2N2 . It is often used in research and not intended for human or veterinary use.

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F2N2/c7-6(8)1-4(2-6)5(10)3-9/h4-5H,1-2,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile” is 146.14 . It is recommended to be stored sealed in dry conditions at 2-8°C . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications

Organic Synthesis

“2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile” can be used as an important intermediate in organic synthesis . The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

Synthesis of Nitrogen-Containing Compounds

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Synthesis of Heterocyclic Compounds

The combinations of adjacent amino and cyanomethyl groups can synthesize some valuable nitrogen-containing heterocyclic compounds . This indicates the potential practicability of this reaction .

Catalyst-Free Method Development

There is an urgency to develop an efficient and gentle catalyst-free method to activate the Csp3-H bond of acetonitrile . Electrochemical synthesis has attracted the interest of scientific research workers due to its high efficiency and environmental credentials .

Synthesis of Tetrasubstituted Olefins

Acetonitrile can be used as an important synthon in many types of organic reactions . One of these reactions is the synthesis of tetrasubstituted olefins .

Amidation Process

Acetonitrile plays a crucial role in the amidation process . Amidation is a key reaction in the synthesis of a wide range of organic compounds, and acetonitrile can facilitate this process .

Safety and Hazards

The compound has been associated with certain hazard statements including H315, H319, and H335 . These codes indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, proper safety measures should be taken while handling this compound.

properties

IUPAC Name |

2-amino-2-(3,3-difluorocyclobutyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2/c7-6(8)1-4(2-6)5(10)3-9/h4-5H,1-2,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGPTXQEQKSAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717318 |

Source

|

| Record name | Amino(3,3-difluorocyclobutyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile | |

CAS RN |

1215166-79-2 |

Source

|

| Record name | Amino(3,3-difluorocyclobutyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)